

1-(4-Hydroxy-3-methoxyphenyl)propan-1-one

basic properties

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Compound of Interest

Compound Name:	1-(4-Hydroxy-3-methoxyphenyl)propan-1-one
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An In-depth Technical Guide to the Basic Properties of **1-(4-Hydroxy-3-methoxyphenyl)propan-1-one** (Apocynin)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Hydroxy-3-methoxyphenyl)propan-1-one, more commonly known as Apocynin, is a naturally occurring acetophenone with significant pharmacological interest.^{[1][2]} Isolated from the roots of medicinal plants such as *Picrorhiza kurroa* and *Apocynum cannabinum*, it has been extensively studied for its anti-inflammatory and antioxidant properties.^{[1][3][4]} Historically, Apocynin gained prominence as a selective inhibitor of NADPH oxidase (NOX), a key enzyme in the production of reactive oxygen species (ROS).^{[5][6]} However, its mechanism of action is nuanced and cell-type dependent, a critical consideration for its application in research and drug development. This guide provides a comprehensive overview of its fundamental chemical properties, a detailed exploration of its dual mechanisms of action, its pharmacokinetic profile, and standardized protocols for its quantification and functional assessment.

Physicochemical and Structural Properties

Apocynin is a methoxy-substituted catechol that crystallizes as needles from water and possesses a faint vanilla-like odor.^[6] Its core structure is foundational to its biological activity, including its ability to be metabolized into active dimeric forms.

Table 1: Core Physicochemical Properties of Apocynin

Property	Value	Source(s)
IUPAC Name	1-(4-Hydroxy-3-methoxyphenyl)propan-1-one	ChemSynthesis[7]
Synonyms	Apocynin, Acetovanillone, 3-Methoxy-4-hydroxypropiophenone	ChemBK[8], PubMed[3]
CAS Number	1835-14-9	ChemBK[8]
Molecular Formula	C ₁₀ H ₁₂ O ₃	ChemSynthesis[7]
Molecular Weight	180.20 g/mol	ChemSynthesis[7]
Melting Point	61-62 °C	ChemBK[8]
Boiling Point	180-185 °C (at 15 Torr)	ChemBK[8]
Appearance	Crystalline needles	Mediators of Inflammation[6]
Solubility	Soluble in organic solvents like DMSO and ethanol	Tocris Bioscience

Spectroscopic Data: Analytical characterization is crucial for compound verification. The primary spectral features include:

- **Infrared (IR) Spectroscopy:** The IR spectrum reveals characteristic peaks corresponding to its functional groups, including hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) stretches.[9]
- **UV-Vis Spectroscopy:** In aqueous solutions, Apocynin exhibits distinct absorption maxima, typically around 275 nm and 303 nm, which can be used for quantification.[10]

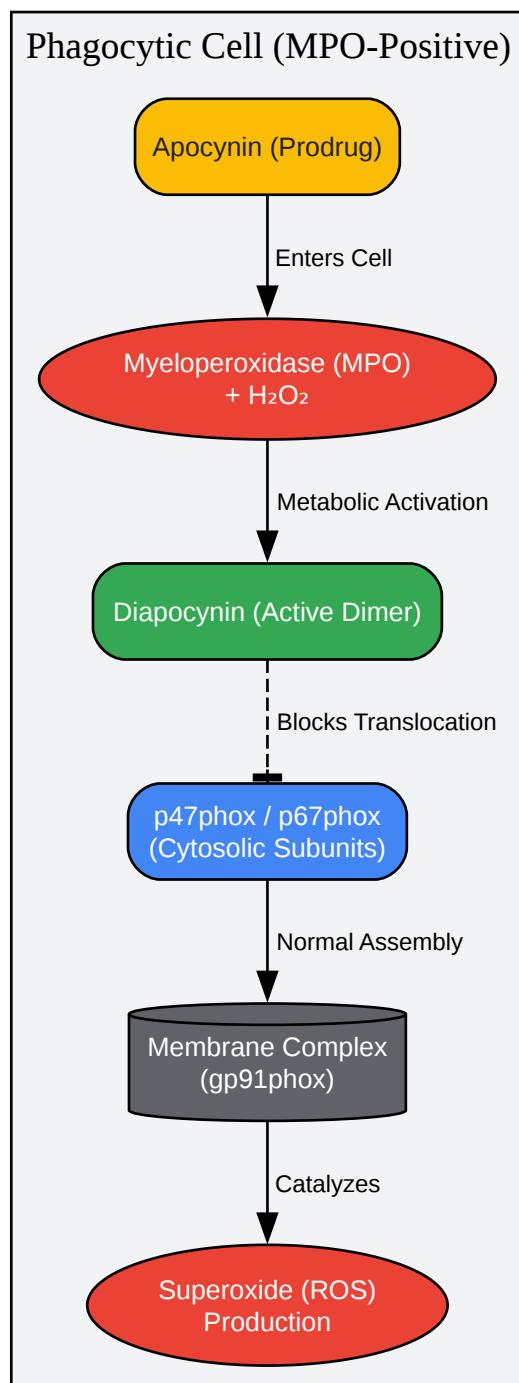
The Dual Mechanism of Action: A Context-Dependent Paradigm

The efficacy and mechanism of Apocynin are critically dependent on the cellular environment, specifically the presence of peroxidases like myeloperoxidase (MPO). This duality is a key insight for designing and interpreting experiments.

Canonical Pathway: NOX Inhibition in Phagocytic Cells

In immune cells such as neutrophils and macrophages, which are rich in MPO, Apocynin acts as a prodrug.[\[6\]](#)[\[11\]](#) Upon activation, it is metabolized into its active form, diapocynin (a dimer), which then inhibits the assembly of the NADPH oxidase enzyme complex.[\[6\]](#) This process effectively blocks the translocation of essential cytosolic subunits, such as p47phox and p67phox, to the membrane-bound components (gp91phox and p22phox), thereby preventing superoxide production.[\[6\]](#)[\[10\]](#)

The causality is clear: the presence of MPO and hydrogen peroxide is the rate-limiting step for the conversion of Apocynin into its active, NOX-inhibiting form.[\[12\]](#) This targeted action reduces the "oxidative burst" in phagocytes without impairing their crucial functions like phagocytosis, making it a valuable tool for studying inflammatory processes.[\[2\]](#)[\[6\]](#)



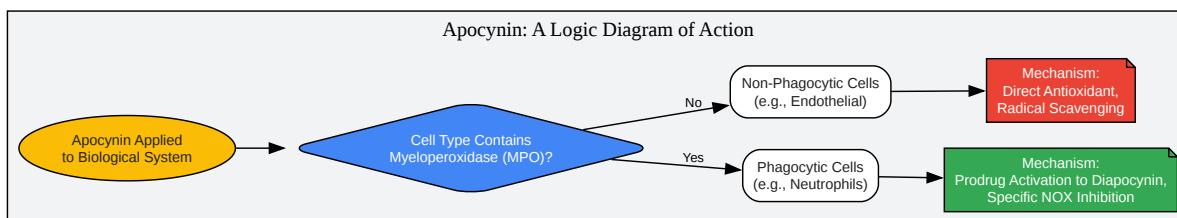
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Caption: Apocynin's activation pathway in MPO-positive cells.

Non-Canonical Role: Antioxidant Activity in Vascular and Other Cells

A significant body of evidence demonstrates that in cell types lacking MPO, such as vascular smooth muscle cells and endothelial cells, Apocynin does not function as a specific NOX inhibitor.[11][13] In these systems, Apocynin fails to form the active dimer and instead functions primarily as a general antioxidant and radical scavenger.[13] It can directly neutralize reactive oxygen species, particularly those derived from hydrogen peroxide.[10][13]

This distinction is of paramount importance for drug development professionals. Attributing effects observed in vascular models solely to NOX inhibition via Apocynin may be a misinterpretation of the data. The compound's observed benefits in these contexts are more likely due to its direct ROS scavenging capabilities.[13]



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Caption: Contrasting mechanisms of Apocynin based on cell type.

Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Apocynin is essential for its translation from bench to bedside. Studies in rodent models provide key insights into its *in vivo* behavior.

- **Absorption and Bioavailability:** Apocynin is rapidly absorbed following oral administration in rats, with peak plasma levels achieved in as little as 5 minutes.[3] However, its oral bioavailability is relatively low, reported to be around 8.3%.[3]
- **Distribution:** After intravenous administration, Apocynin distributes quickly to major organs, including the liver, heart, and brain, demonstrating its ability to cross the blood-brain barrier.

[\[14\]](#)[\[15\]](#)

- Metabolism: A critical finding is that Apocynin does not appear to convert to its dimeric form, diapocynin, *in vivo* under normal physiological conditions.[\[3\]](#)[\[14\]](#) It remains stable in gastric and intestinal fluids.[\[3\]](#)
- Elimination: The compound exhibits a short half-life and rapid clearance.[\[14\]](#) In mice, the plasma half-life ($t_{1/2}$) after an IV bolus is approximately 0.05 hours (3 minutes).[\[15\]](#)

Table 2: Summary of Pharmacokinetic Parameters for Apocynin

Parameter	Species	Value	Route	Source
Tmax (Time to Peak Concentration)	Rat	~5 min	Oral (50 mg/kg)	[3]
Bioavailability	Rat	8.3%	Oral	[3]
Plasma Protein Binding	Rat	83.41–86.07%	In Vitro	[3]
Plasma Protein Binding	Human	71.39–73.34%	In Vitro	[3]
$t_{1/2}$ (Plasma Half-life)	Mouse	~3 min (0.05 h)	IV (5 mg/kg)	[15]
Clearance	Mouse	7.76 L/h/kg	IV (5 mg/kg)	[15]

Experimental Protocols & Methodologies

To ensure reproducibility and accuracy, standardized methods for working with Apocynin are necessary.

Protocol: Quantification of Apocynin in Plasma via LC-MS/MS

This protocol provides a self-validating system for the accurate measurement of Apocynin in a biological matrix, a cornerstone for any pharmacokinetic or pharmacodynamic study.

Objective: To determine the concentration of Apocynin in rat or human plasma.

Methodology:

- Preparation of Standards:

- Prepare a primary stock solution of Apocynin (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
- Perform serial dilutions to create calibration standards covering the expected dynamic range (e.g., 1–1000 ng/mL).
- Prepare separate Quality Control (QC) samples at low, medium, and high concentrations (e.g., 5, 480, and 750 ng/mL).

- Sample Preparation (Protein Precipitation):

- To 100 µL of plasma (standard, QC, or unknown sample), add 10 µL of an internal standard (IS), such as Phenacetin (500 ng/mL), to account for extraction variability.
- Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 2 minutes.
- Centrifuge at 10,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
- Transfer the supernatant to a clean vial for analysis.

- LC-MS/MS Conditions:

- Liquid Chromatography (LC):
 - Column: A C18 reverse-phase column (e.g., 50 mm × 4.6 mm, 5 µm).
 - Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

- Flow Rate: 0.5 mL/min.
- Injection Volume: 10 μ L.
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Detection: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Monitor specific precursor-to-product ion transitions for Apocynin and the IS.
- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio (Apocynin/IS) against the nominal concentration of the calibration standards.
 - Apply a weighted linear regression to the calibration curve.
 - Determine the concentration of Apocynin in the QC and unknown samples by interpolating their peak area ratios from the calibration curve. The accuracy of the QC samples validates the run.

Research Applications and Therapeutic Potential

Apocynin is a widely used pharmacological tool to investigate the role of ROS in various disease models. Its therapeutic potential is being explored in numerous areas:

- Neurodegenerative Diseases: It has shown neuroprotective effects in models of Parkinson's disease, ischemic stroke, and spinal cord injury by reducing oxidative stress and neuroinflammation.[16][17][18]
- Inflammatory and Respiratory Disorders: Apocynin attenuates acute lung inflammation and has been investigated for conditions like asthma and bronchopulmonary dysplasia.[5][19][20]
- Cardiovascular Disease: It has been studied for its potential to reduce endothelial dysfunction and hypertension, although its mechanism in the vasculature is likely through

antioxidant effects rather than direct NOX inhibition.[6][13][21]

- Metabolic Disorders: Apocynin has been shown to prevent fructose-induced liver steatosis and oxidative stress in rats, suggesting a role in managing metabolic syndrome.[22]

Conclusion

1-(4-Hydroxy-3-methoxyphenyl)propan-1-one (Apocynin) is a multifaceted compound with significant value for researchers. While its reputation was built on being a selective NADPH oxidase inhibitor, a sophisticated understanding reveals a dual mechanism of action that is cell-type dependent. In MPO-containing phagocytes, it acts as a prodrug to inhibit NOX assembly, whereas in other tissues, it functions as a direct antioxidant. This technical guide provides the foundational knowledge of its physicochemical properties, a nuanced view of its mechanism, its pharmacokinetic behavior, and robust experimental protocols. This comprehensive understanding is critical for the rigorous design of future studies and the potential development of Apocynin as a therapeutic agent.

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